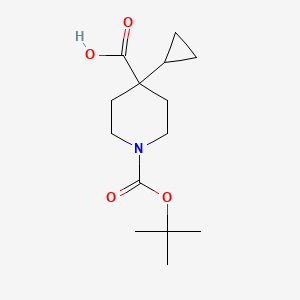
3-Aminobenzotrifluoride-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Spectroscopy and Structural Analysis 3-Aminobenzotrifluoride has been the focus of in-depth studies involving vibrational spectroscopy. Sundaraganesan et al. (2007) conducted a combined experimental and theoretical investigation on the molecular and vibrational structure of 3-aminobenzotrifluoride, utilizing techniques such as FT-Raman and Fourier transform infrared spectroscopy. This study provided valuable insights into the molecular geometry, vibrational frequencies, infrared intensities, and Raman scattering activities of the compound. Furthermore, the research delved into the thermodynamic functions of 3-aminobenzotrifluoride, offering a comprehensive understanding of its spectral properties and structure (Sundaraganesan et al., 2007).
Magnetic Materials In the field of magnetic materials, 3-aminobenzotrifluoride derivatives have been explored for their unique properties. A study on a Dysprosium(III) complex noted interesting magnetic behaviors influenced by the ligand conformation, revealing multiple relaxation processes and quantum tunneling of magnetization suppression under certain conditions. This work highlights the potential of 3-aminobenzotrifluoride derivatives in designing advanced materials with controlled magnetic properties (Sun et al., 2014).
Corrosion Inhibition Gece and Bilgiç (2009) investigated the corrosion inhibition efficiencies of various nitrogen compounds, including 3-aminobenzotrifluoride derivatives, on steel in sodium chloride media. By employing quantum chemical methods, the study provided insights into the molecular orbital energies and other quantum parameters, substantiating the experimental findings and showcasing the potential of these compounds in corrosion protection applications (Gece & Bilgiç, 2009).
Materials Science 3-Aminobenzotrifluoride derivatives have also been explored in materials science for their unique properties. In one study, such derivatives were employed in the development of heterometallic trinuclear complexes, exhibiting both magnetic and luminescent properties. These complexes displayed characteristics like weak ferromagnetic coupling and lanthanide single-ion magnetic properties, indicating their potential as molecular magnetic and luminescent materials (Wen et al., 2017).
Safety and Hazards
3-Aminobenzotrifluoride-D4 may be combustible and could be fatal if inhaled. It can cause skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is advised to handle with gloves and store in a well-ventilated place. Keep the container tightly closed .
Mécanisme D'action
Target of Action
It’s known that amines, such as 3-aminobenzotrifluoride, are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic and are a fundamental part of many biochemical processes.
Mode of Action
As an amine, it can participate in a variety of chemical reactions, including acid-base reactions, where it can act as a base to neutralize acids .
Biochemical Pathways
A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is known to be a precursor to the herbicide fluometuron . It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is recommended to be stored under inert gas in a cool and dark place . These properties may influence its bioavailability.
Result of Action
It’s known that the compound is used for proteomics research , indicating that it may have effects at the protein level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminobenzotrifluoride-D4. It’s known to be sensitive to air and is recommended to be stored under inert gas in a cool and dark place . Additionally, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.
Propriétés
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzotrifluoride-D4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)


![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)






